molecular formula C11H13NO B6600259 N-(Cyclopropylmethyl)benzamide CAS No. 756488-62-7

N-(Cyclopropylmethyl)benzamide

Cat. No. B6600259
CAS RN: 756488-62-7
M. Wt: 175.23 g/mol
InChI Key: UIPQMCVPIBZPOQ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)benzamide (NCMB) is an organic compound belonging to the class of amides. It has a cyclopropylmethyl group attached to the nitrogen atom in the amide group. NCMB is a colorless solid with a molecular weight of 173.2 g/mol. It is soluble in organic solvents and moderately soluble in water. NCMB has been widely used in organic synthesis and as a pharmaceutical intermediate due to its unique properties.

Scientific Research Applications

Antiarrhythmic Activity

N-(Cyclopropylmethyl)benzamide derivatives show potential in antiarrhythmic activity. Compounds derived from benzamides with heterocyclic amide side chains have been evaluated for their oral antiarrhythmic activity, demonstrating significant potential in this area (Banitt, Bronn, Coyne, & Schmid, 1977).

Analgesic Properties

This compound has been involved in the discovery of potent κ opioid receptor agonists. Research has led to the development of compounds that are highly selective and potent, showing promise in the treatment of acute and chronic pain without inducing common side effects such as sedation (Xiao et al., 2019).

Potential Antipsychotic Activity

Studies have shown that benzamide derivatives, including this compound, may have antipsychotic effects due to their central dopamine antagonist properties. These properties suggest potential use in treating psychoses (Blaney et al., 1983).

Chemotherapy and Imaging Agent Development

Benzamides, including variants of this compound, have been investigated as carriers for radioisotopes, metals, and cytotoxic agents, showing potential in cancer imaging and therapy. These compounds have demonstrated high tumor uptake and specificity in melanoma imaging (Oltmanns, Eisenhut, Mier, & Haberkorn, 2009).

Antifungal Applications

This compound derivatives have also been explored for their antifungal properties, particularly against plant pathogens. The research indicates potential agricultural applications in disease control (Zhou, Yang, Liqun, & Xianchen, 2005).

Herbicidal Potential

These compounds have shown herbicidal activity on various grasses, suggesting potential utility in agriculture and turf management (Viste, Cirovetti, & Horrom, 1970).

Chemical Synthesis and Medicinal Chemistry

This compound derivatives are used in chemical synthesis for creating complex molecular structures, which are relevant in medicinal chemistry. They have been utilized in the synthesis of isoquinolones and aza-isocoumarins, indicating their versatility in organic synthesis (Antczak & Ready, 2012).

properties

IUPAC Name

N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPQMCVPIBZPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478332
Record name N-(Cyclopropylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

756488-62-7
Record name N-(Cyclopropylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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